Product packaging for 2-Acetyl-thiamine diphosphate(Cat. No.:)

2-Acetyl-thiamine diphosphate

Cat. No.: B1226475
M. Wt: 467.35 g/mol
InChI Key: GYRGKLZCJRVYRV-UHFFFAOYSA-O
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Description

2-Acetyl-thiamine diphosphate (acetyl-ThDP) is a central, covalent intermediate in the catalytic cycle of several thiamine diphosphate (ThDP)-dependent enzymes . This compound is transiently formed on the enzyme during the decarboxylation of pyruvate and represents a key branch point in metabolism, preceding acyl-transfer reactions . Research has extensively documented its role in the Escherichia coli pyruvate dehydrogenase complex (PDHc), where it has been shown to be a chemically competent and transiently formed species during the decarboxylation and dehydrogenation of pyruvate . The existence and catalytic competence of this compound provides direct mechanistic insight into thiamin catalysis, helping to elucidate the stereochemical course of reactions and the role of the protein environment in stabilizing reactive species . Beyond the PDH complex, its involvement is strongly suggested in the mechanisms of other enzymes such as phosphoketolase and various pyruvate oxidoreductases . Studying this pre-formed intermediate allows researchers to probe enzyme mechanisms without requiring the full catalytic sequence from the native substrate, facilitating kinetic and structural studies . Synthetic this compound exhibits unique chemical properties and a characteristic pH-rate profile, which serves as a powerful tool for its identification and characterization in quenched enzymatic reaction mixtures . Its application is fundamental for advancing the understanding of central carbon metabolic pathways and the intricate chemistry of cofactor-dependent catalysis. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N4O8P2S+ B1226475 2-Acetyl-thiamine diphosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21N4O8P2S+

Molecular Weight

467.35 g/mol

IUPAC Name

2-[2-acetyl-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate

InChI

InChI=1S/C14H20N4O8P2S/c1-8-12(4-5-25-28(23,24)26-27(20,21)22)29-14(9(2)19)18(8)7-11-6-16-10(3)17-13(11)15/h6H,4-5,7H2,1-3H3,(H4-,15,16,17,20,21,22,23,24)/p+1

InChI Key

GYRGKLZCJRVYRV-UHFFFAOYSA-O

Canonical SMILES

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(=O)C)CCOP(=O)(O)OP(=O)(O)O

Synonyms

2-acetylthiamin pyrophosphate
2-acetylthiamine pyrophosphate
acetylthiamine diphosphate
AcThDP

Origin of Product

United States

Mechanistic Basis of 2 Acetyl Thiamine Diphosphate Formation and Transformation

Thiazolium Ring Activation: C2-Proton Abstraction and Ylide Formation

The catalytic activity of ThDP-dependent enzymes is initiated by the activation of the ThDP cofactor. wikipedia.org This process involves the deprotonation of the C2 atom of the thiazolium ring, a carbon atom situated between the nitrogen and sulfur atoms. wikipedia.orgresearchgate.net This proton abstraction is facilitated by the unique V-conformation that ThDP adopts within the enzyme's active site. researchgate.netebi.ac.uk This conformation brings the 4'-amino group of the pyrimidine (B1678525) ring into close proximity with the C2 proton of the thiazolium ring. researchgate.netpnas.org

A highly conserved glutamate (B1630785) residue in the enzyme's active site plays a crucial role by interacting with the N1' position of the pyrimidine ring. researchgate.netbeilstein-journals.org This interaction increases the basicity of the 4'-amino group, enabling it to abstract the acidic C2 proton. ebi.ac.ukbeilstein-journals.org The removal of the proton results in the formation of a highly reactive nucleophilic carbanion, also known as an ylide, at the C2 position. wikipedia.orgbeilstein-journals.org This ylide is stabilized by the adjacent positively charged nitrogen of the thiazolium ring. wikipedia.org The formation of this ylide is a critical step, as it is the species that directly interacts with the substrate. beilstein-journals.org

Key ComponentRole in Thiazolium Ring Activation
Thiamine (B1217682) Diphosphate (B83284) (ThDP) The cofactor that is activated. wikipedia.org
Thiazolium Ring The site of C2-proton abstraction. wikipedia.orgresearchgate.net
Pyrimidine Ring The 4'-amino group acts as a base to abstract the C2-proton. researchgate.netpnas.org
Conserved Glutamate Residue Increases the basicity of the 4'-amino group. researchgate.netbeilstein-journals.org
Ylide/Carbanion The highly reactive nucleophilic species formed. wikipedia.orgbeilstein-journals.org

Nucleophilic Attack on Alpha-Keto Acid Substrates

Once the reactive ylide form of ThDP is generated, it initiates a nucleophilic attack on the carbonyl carbon of an α-keto acid substrate, such as pyruvate (B1213749). ebi.ac.ukebi.ac.uk This attack results in the formation of a covalent bond between the C2 of the thiazolium ring and the carbonyl carbon of the substrate. ebi.ac.ukrsc.org This step leads to the formation of a tetrahedral intermediate, known as C2α-lactyl-ThDP (LThDP) in the case of pyruvate. acs.orgnih.gov The formation of this adduct is a key step that precedes the decarboxylation of the α-keto acid. nih.gov

Decarboxylation and Formation of the Hydroxyethyl-ThDP (or Hydroxyalkyl-ThDP) Intermediate

Following the formation of the covalent adduct between ThDP and the α-keto acid, the next crucial step is decarboxylation. ebi.ac.ukresearchgate.net The thiazolium ring of the ThDP cofactor acts as an electron sink, facilitating the cleavage of the carboxyl group from the α-keto acid, releasing it as carbon dioxide. ebi.ac.uk This decarboxylation event leads to the formation of a resonance-stabilized carbanion/enamine intermediate. acs.org In the case of pyruvate as the initial substrate, this intermediate is known as hydroxyethyl-ThDP (HEThDP). acs.orgnih.gov This intermediate is a central species in ThDP-dependent catalysis and can have different tautomeric forms. pnas.org

Oxidative Transfer and Reductive Acylation Leading to 2-Acetyl-thiamine Diphosphate

The hydroxyethyl-ThDP (HEThDP) intermediate, formed after decarboxylation, undergoes an oxidative transfer of two reducing equivalents to an acceptor. acs.org In enzymes like the pyruvate dehydrogenase complex, these electrons are ultimately transferred to a flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.org This oxidation of the HEThDP intermediate results in the formation of this compound (2-acetyl-ThDP). acs.org This process can be viewed as a reductive acylation, where the hydroxyethyl (B10761427) group is oxidized to an acetyl group. The formation of 2-acetyl-ThDP is a key step that "activates" the acetyl group for subsequent transfer. nih.gov

Acyl Transfer from this compound to Specific Acceptor Substrates

The final stage in this mechanistic sequence is the transfer of the acetyl group from 2-acetyl-ThDP to a specific acceptor substrate. The nature of this acceptor varies depending on the enzyme system involved.

Acyl Transfer to Lipoamide (B1675559) in Dehydrogenase Complexes

In the pyruvate dehydrogenase complex, the acetyl group from 2-acetyl-ThDP is transferred to the lipoamide cofactor of the dihydrolipoyl transacetylase (E2) component. ebi.ac.uk The lipoamide contains a disulfide bond that acts as the acceptor for the acetyl group, resulting in the formation of an acetyl-thioester and the reduction of the disulfide bond to a dithiol. ebi.ac.uk This transfer regenerates the ThDP cofactor in its ylide form, ready to start another catalytic cycle. ebi.ac.uk

Phosphorolytic Cleavage to Acetyl Phosphate (B84403) in Pyruvate Oxidase and Phosphoketolase

In enzymes such as pyruvate oxidase and phosphoketolase, the acetyl group from 2-acetyl-ThDP is transferred to inorganic phosphate. acs.orguni-goettingen.de This process is known as phosphorolysis. acs.org The nucleophilic attack of phosphate on the acetyl group of 2-acetyl-ThDP leads to the formation of acetyl phosphate, a high-energy acyl phosphate, and the regeneration of the ThDP cofactor. acs.orgwikipedia.org Acetyl phosphate can then be utilized in substrate-level phosphorylation to generate ATP. biorxiv.orgplos.org In phosphoketolase, the tautomerization of an enol-acetyl-ThDP intermediate to the keto-tautomer precedes the nucleophilic attack by phosphate. uni-goettingen.de

EnzymeAcceptor SubstrateProduct of Acyl Transfer
Pyruvate Dehydrogenase Complex LipoamideAcetyl-dihydrolipoamide
Pyruvate Oxidase Inorganic PhosphateAcetyl Phosphate. acs.orggoogle.com
Phosphoketolase Inorganic PhosphateAcetyl Phosphate. uni-goettingen.dewikipedia.org

Stereochemical Control and Intramolecular Proton Relay Systems in AcThDP Catalysis

The catalytic prowess of thiamine diphosphate (ThDP)-dependent enzymes in forming and transforming this compound (AcThDP) is not merely a matter of facilitating bond formation and cleavage; it is a finely tuned process governed by precise three-dimensional control and sophisticated proton management systems. The enzyme's active site provides a chiral environment that dictates the stereochemical course of reactions, while intricate networks of amino acid residues and water molecules form proton relay systems essential for key steps in the catalytic cycle.

Stereochemical Control in Catalysis

The stereochemical outcome of reactions catalyzed by ThDP-dependent enzymes is dictated by the architecture of the enzyme's active site. bioengineer.org This control is crucial for producing specific enantiomers of α-hydroxy ketones, a common product of these enzymes. tudelft.nl Different families of ThDP-dependent enzymes exhibit distinct stereochemical preferences; for instance, enzymes in the decarboxylase family are predominantly R-selective, whereas those in the transketolase family are typically S-selective. researchgate.net

This stereoselectivity arises from the specific orientation of the ThDP cofactor and its covalent intermediates, such as AcThDP, within the active site. bioengineer.org Cryocrystallography studies on enzymes like pyruvate oxidase have provided structural snapshots of intermediates, including AcThDP, bound within the active site. nih.govresearchgate.net These structures reveal how the enzyme positions the intermediate, ensuring that subsequent reactions occur with a specific spatial arrangement. This precise positioning, known as stereoelectronic control, helps stabilize the transition state of the reaction. researchgate.net

Mutagenesis studies have been instrumental in identifying key amino acid residues that govern this control. By altering these residues, researchers can sometimes invert or modify the stereoselectivity of an enzyme, highlighting the direct role of the protein scaffold in determining the product's stereochemistry. researchgate.net

Enzyme FamilyPredominant StereoselectivityKey Structural DeterminantsReference
DecarboxylasesR-selectiveActive site geometry enforces specific substrate orientation. researchgate.net
TransketolasesS-selectiveResidues like D469 (in yeast TK) are critical for selecting the correct stereoisomer and for efficient catalysis. researchgate.net
Pyruvate OxidaseNot specifiedHigh-resolution crystal structures of the AcThDP intermediate bound to the active site reveal the basis for stereochemical course. nih.govresearchgate.net

Intramolecular Proton Relay Systems

Proton transfers are fundamental to the catalytic cycle of ThDP-dependent enzymes, from the initial activation of the cofactor to the protonation and transformation of intermediates. These transfers rarely occur in a single step over long distances but are instead facilitated by intricate intramolecular proton relay systems. These systems can be viewed as "proton wires" composed of specific amino acid side chains and strategically placed water molecules. mdpi.comresearchgate.net

A critical feature for catalysis is the adoption of an energetically unfavorable 'V-conformation' by the ThDP cofactor when bound to the enzyme. mdpi.com This strained conformation is evolutionarily conserved and positions the C2 atom of the thiazolium ring spatially close to the 4'-amino group of the pyrimidine ring, a necessary arrangement for the initial proton transfer that forms the reactive ylide intermediate. mdpi.comacs.org

The catalytic cycle involves several key proton transfer events:

Ylide Formation: A conserved glutamate residue, acting as a general base, typically initiates the deprotonation of the thiazolium C2-H. The proton is shuttled to the 4'-amino group of the pyrimidine ring, often through a network of hydrogen bonds, forming the nucleophilic ylide. mdpi.comacs.org

Intermediate Protonation: Following the decarboxylation of a substrate like pyruvate, the resulting enamine intermediate (e.g., 2-hydroxyethyl-ThDP) must be protonated. acs.org This step is often mediated by a water molecule within the active site, which is, in turn, protonated by an acidic residue, ensuring the correct stereochemistry of the resulting intermediate that is then oxidized to AcThDP. acs.orgmdpi.com

Studies on enzymes like pyruvate decarboxylase have revealed the presence of at least two independent proton relay systems, underscoring their importance in catalysis. nih.gov In some dimeric enzymes, these proton wires can even connect the two active sites, allowing for communication and coordination between them, a phenomenon known as half-of-the-sites reactivity. mdpi.comresearchgate.net

Enzyme/SystemComponents of Proton RelayFunctionReference
Pyruvate Dehydrogenase (PDH)Distal glutamate and histidine residues, V-conformation of ThDP.Activation of ThDP to its ylide state; facilitates C-C bond formation. mdpi.com
Pyruvate Decarboxylase (PDC)Two independent proton relay systems; water molecules.Ylide formation; protonation of the enamine intermediate. acs.orgnih.gov
Human TransketolaseA "proton wire" of six glutamate residues and several water molecules connecting the two active sites over ~25 Å.Communication between active sites; reciprocal influence on cofactor binding and catalysis. mdpi.com

Enzymes Utilizing 2 Acetyl Thiamine Diphosphate As a Catalytic Intermediate

Pyruvate (B1213749) Dehydrogenase Complex (PDHC)

The Pyruvate Dehydrogenase Complex (PDHC) is a large, mitochondrial multienzyme assembly that plays a keystone role in the energy metabolism of most organisms. nih.gov It is composed of multiple copies of three primary enzymes: Pyruvate Dehydrogenase (E1), Dihydrolipoyl Transacetylase (E2), and Dihydrolipoyl Dehydrogenase (E3). libretexts.orgthoracickey.com This complex catalyzes the irreversible oxidative decarboxylation of pyruvate, the end-product of glycolysis, into acetyl-CoA. wikipedia.orgslideshare.net

E1 Subunit Catalysis: Decarboxylation and Acyl Transfer

The process unfolds through several key steps:

Pyruvate Decarboxylation: Pyruvate binds to the ThDP cofactor within the E1 active site. The ThDP, in its activated ylide form, attacks the carbonyl carbon of pyruvate. ebi.ac.uk This leads to the formation of a covalent intermediate, which is then decarboxylated, releasing a molecule of carbon dioxide (CO2). libretexts.orgnih.gov This step results in the formation of a hydroxyethyl-ThDP intermediate.

Formation of 2-Acetyl-ThDP: The hydroxyethyl (B10761427) group attached to ThDP is then oxidized to an acetyl group, forming the critical 2-acetyl-thiamine diphosphate (B83284) (AcThDP) intermediate. Extensive research has confirmed that synthetic AcThDP is chemically competent as an intermediate in the reactions catalyzed by the PDH complex and is transiently formed during the reaction. nih.gov

Acyl Transfer to Lipoamide (B1675559): The acetyl group is then transferred from AcThDP to the oxidized lipoamide cofactor, which is covalently attached to a lysine (B10760008) residue on the E2 subunit (dihydrolipoyl transacetylase). ebi.ac.uknih.gov This transfer is a reductive acylation, where the dithiolane ring of the lipoamide is opened and reduced as it accepts the acetyl group, forming S-acetyldihydrolipoamide. wikipedia.orgnih.govresearchgate.net The E1-catalyzed process is considered the rate-limiting step for the entire PDHC. wikipedia.orgnih.gov

Inter-subunit Acyl Transfer Mechanisms within the Complex

Following the formation of the S-acetyldihydrolipoamide on the E2 subunit, the subsequent steps involve a remarkable mechanism of substrate channeling within the large complex. The lipoamide cofactor is attached to a flexible linker region of the E2 protein, often described as a "swinging arm." wikipedia.org

This swinging arm translocates the acetyl group from the active site of the E1 subunit to the active site of the E2 catalytic domain. wikipedia.org Here, the E2 component catalyzes a transacylation reaction, transferring the acetyl group from the dihydrolipoamide (B1198117) to the thiol group of coenzyme A (CoA). libretexts.orgwikipedia.org This reaction produces acetyl-CoA, which is then released from the complex, and a fully reduced dihydrolipoamide arm. wikipedia.org Kinetic and mass spectrometric studies support the existence of inter-chain transfer of these acetyl groups between the multiple E2 chains that form the structural core of the complex. nih.gov Finally, the reduced lipoamide arm swings to the active site of the E3 subunit (dihydrolipoyl dehydrogenase) to be re-oxidized, completing the catalytic cycle. researchgate.net

Role in Linking Glycolysis to the Tricarboxylic Acid Cycle

The reaction catalyzed by the PDHC serves as a crucial and irreversible link between two central metabolic pathways: glycolysis and the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govwikipedia.orgslideshare.net Glycolysis, which occurs in the cytoplasm, breaks down glucose into two molecules of pyruvate. libretexts.org Pyruvate is then transported into the mitochondrial matrix, where the PDHC is located. libretexts.orgthemedicalbiochemistrypage.org

By converting the three-carbon pyruvate into a two-carbon acetyl-CoA molecule, the PDHC commits the carbon atoms from glucose to either be completely oxidized for energy in the TCA cycle or to be used for fatty acid synthesis. thoracickey.comwikipedia.orgthemedicalbiochemistrypage.org The acetyl-CoA produced by the complex is the primary substrate that enters the TCA cycle by condensing with oxaloacetate. wikipedia.orgthemedicalbiochemistrypage.org Therefore, the PDHC is a critical gateway that regulates the flow of metabolites from carbohydrate catabolism into mitochondrial respiration. nih.govthemedicalbiochemistrypage.org

Interactive Table 1: Overview of the Pyruvate Dehydrogenase Complex (PDHC)


ComponentEnzyme NameCofactor(s)Primary Function
E1Pyruvate DehydrogenaseThiamine (B1217682) Diphosphate (ThDP)Decarboxylates pyruvate, forms 2-acetyl-ThDP, and transfers the acetyl group to E2. [3, 10]
E2Dihydrolipoyl TransacetylaseLipoamide, Coenzyme ATransfers the acetyl group from lipoamide to CoA, forming acetyl-CoA. [1, 3]
E3Dihydrolipoyl DehydrogenaseFAD, NAD+Re-oxidizes the reduced lipoamide on E2. thoracickey.com

Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (KGDHC)

Structurally and functionally related to the PDHC, the alpha-ketoglutarate dehydrogenase complex (KGDHC) is another large multienzyme complex located in the mitochondrial matrix. wikipedia.orgmdpi.com It is a critical control point in the TCA cycle and, like PDHC, consists of three core enzymes: an E1 component (oxoglutarate dehydrogenase), an E2 component (dihydrolipoyl succinyltransferase), and a shared E3 component (dihydrolipoyl dehydrogenase). mdpi.comnih.gov

E1k Subunit Catalysis and Succinyl-ThDP Intermediate

The E1 component of KGDHC, known as E1k or oxoglutarate dehydrogenase, catalyzes the irreversible decarboxylation of its substrate, α-ketoglutarate (also called 2-oxoglutarate). uniprot.orgmedlink.com The mechanism is analogous to that of the PDHC's E1 subunit and also requires ThDP as a cofactor. genecards.orgcornell.edunih.gov

The catalytic process at the E1k subunit involves:

Decarboxylation: α-ketoglutarate binds to the ThDP in the E1k active site. mdpi.comnih.gov It is then decarboxylated, releasing CO2. mdpi.comuniprot.org

Formation of Succinyl-ThDP Intermediate: This decarboxylation results in the formation of a succinyl group covalently bound to ThDP. mdpi.com This succinyl-ThDP intermediate is the direct analogue of the 2-acetyl-ThDP intermediate seen in the PDHC reaction.

Acyl Transfer: The E1k subunit then catalyzes the transfer of the succinyl group from the ThDP cofactor to the lipoamide arm of the E2k subunit (dihydrolipoamide succinyltransferase), forming S-succinyldihydrolipoamide. medlink.comnih.gov This E2k-bound intermediate then swings to the E2k catalytic site, where the succinyl group is transferred to Coenzyme A, producing succinyl-CoA. mdpi.commedlink.com

Central Role in the Tricarboxylic Acid Cycle

The KGDHC catalyzes the fourth step of the TCA cycle, converting α-ketoglutarate to succinyl-CoA. mdpi.commedlink.com This reaction is a key rate-limiting and irreversible step in the cycle, making the KGDHC a primary site of regulation for the entire pathway. nih.govnih.gov By controlling the flux of metabolites through the TCA cycle, the KGDHC plays a central role in cellular energy production, as the cycle is the final common pathway for the oxidation of carbohydrates, fatty acids, and amino acids. wikipedia.orguniprot.orgcornell.edu The NADH produced during this reaction is a major source of electrons for the mitochondrial respiratory chain, which ultimately drives ATP synthesis. medlink.comnih.gov

Interactive Table 2: Comparison of PDHC and KGDHC


FeaturePyruvate Dehydrogenase Complex (PDHC)Alpha-Ketoglutarate Dehydrogenase Complex (KGDHC)
Metabolic PathwayLinks Glycolysis to TCA Cycle nih.govKey regulatory step within the TCA Cycle [9, 22]
E1 SubstratePyruvate nih.govα-Ketoglutarate nih.gov
ThDP-bound Intermediate2-Acetyl-thiamine diphosphate [2, 16]Succinyl-thiamine diphosphate ebi.ac.uk
E2 Acyl GroupAcetyl nih.govSuccinyl nih.gov
Final Product (CoA ester)Acetyl-CoA nih.govSuccinyl-CoA [9, 22]

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)

The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) is a large, multi-enzyme complex located in the inner mitochondrial membrane. nih.gov It plays a crucial role in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. nih.govwikipedia.org This complex is structurally and functionally related to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. nih.gov

E1 Component and Branched-Chain Amino Acid Catabolism

The BCKDC is composed of three main catalytic components: E1 (a decarboxylase), E2 (a dihydrolipoyl transacylase), and E3 (a dihydrolipoamide dehydrogenase). wikipedia.orgnih.gov The E1 component, a thiamine pyrophosphate (TPP)-dependent enzyme, is responsible for the initial, irreversible step in BCAA catabolism: the oxidative decarboxylation of the branched-chain α-ketoacids (BCKAs) that are derived from the transamination of BCAAs. wikipedia.orgnih.govresearchgate.net

The catalytic mechanism of the E1 subunit involves the use of TPP as a cofactor to decarboxylate the α-ketoacid. nih.gov This is followed by the reductive acylation of a lipoyl moiety that is covalently bound to the E2 component. nih.gov The intermediate formed on TPP is a 2-acyl-thiamine diphosphate, where the acyl group corresponds to the specific branched-chain α-ketoacid substrate. For instance, the catabolism of α-ketoisocaproate (derived from leucine) would form an isovaleryl-TPP intermediate. This acyl group is then transferred to the lipoyl group of the E2 subunit. nih.gov Therefore, while the mechanism is analogous to that of other TPP-dependent enzymes, the specific intermediate in BCKDC is not this compound, but rather a larger, branched-chain acyl-thiamine diphosphate.

Pyruvate Oxidase (POX)

Pyruvate oxidase (POX) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the oxidative decarboxylation of pyruvate. researchgate.net This enzyme is significant in bacterial metabolism for the production of acetyl phosphate (B84403), carbon dioxide, and hydrogen peroxide. researchgate.netresearchgate.net

Distinctive Oxidative Decarboxylation and Acetyl Phosphate Formation

The reaction catalyzed by pyruvate oxidase is a key step in the metabolic pathways of various bacteria. researchgate.net The enzyme utilizes pyruvate, inorganic phosphate, and oxygen as substrates to generate acetyl phosphate, a high-energy compound that can be used for ATP synthesis. researchgate.netscispace.com The formation of this compound (AcThDP) is a central event in this catalytic cycle. wikipedia.org After the initial decarboxylation of pyruvate bound to TPP, the resulting hydroxyethyl-TPP intermediate is oxidized to form AcThDP. wikipedia.org This intermediate is then subjected to phosphorolysis, where inorganic phosphate attacks the acetyl group, leading to the formation of acetyl phosphate and the regeneration of the TPP cofactor. science.gov

Role of Flavins (FAD) and Electron Transfer in AcThDP Transformation

Pyruvate oxidase is a flavoprotein, containing flavin adenine (B156593) dinucleotide (FAD) as a tightly bound cofactor in addition to TPP. researchgate.netwikipedia.org FAD plays a critical role in the oxidation of the hydroxyethyl-TPP intermediate to AcThDP. wikipedia.org During this step, two electrons are transferred from the hydroxyethyl group to FAD, reducing it to FADH2. science.gov The reduced flavin is subsequently reoxidized by molecular oxygen, which acts as the final electron acceptor, to produce hydrogen peroxide. scispace.comscience.gov The binding of FAD to the enzyme is essential not only for the electron transfer step but also appears to indirectly activate the TPP cofactor, enhancing the rate of the initial C2-H deprotonation of the thiazolium ring of TPP. The crystal structures of pyruvate oxidase have provided insights into the flexible active-site tunnel that facilitates the movement of substrates and intermediates, including the electron transfer between the TPP and FAD cofactors. wikipedia.org

Phosphoketolase

Phosphoketolase is a thiamine diphosphate (ThDP)-dependent enzyme that is central to the metabolism of carbohydrates in various microorganisms, including heterofermentative bacteria and bifidobacteria.

Dual-Substrate Specificity and Phosphorolytic Cleavage of Sugars

A key characteristic of many phosphoketolases is their dual-substrate specificity, enabling them to act on both fructose (B13574) 6-phosphate and xylulose 5-phosphate. The enzyme catalyzes the phosphorolytic cleavage of these sugar phosphates. This reaction involves the breaking of a carbon-carbon bond and the subsequent transfer of an acetyl group to inorganic phosphate, resulting in the formation of acetyl phosphate and either erythrose 4-phosphate (from fructose 6-phosphate) or glyceraldehyde 3-phosphate (from xylulose 5-phosphate). The formation of this compound is a critical intermediate step in this process. Crystal structure analysis of phosphoketolase from Bifidobacterium breve has revealed the structures of key reaction intermediates, including 2-acetyl-ThDP, providing a detailed view of the catalytic mechanism.

EnzymeSubstrate(s)Key IntermediateFinal Product(s)
Pyruvate Oxidase (POX) Pyruvate, Phosphate, O2This compoundAcetyl phosphate, CO2, H2O2
Phosphoketolase Fructose 6-phosphate or Xylulose 5-phosphate, PhosphateThis compoundAcetyl phosphate, Erythrose 4-phosphate or Glyceraldehyde 3-phosphate

Unique Dehydration Step in its AcThDP-dependent Mechanism

Phosphoketolase stands out among thiamine diphosphate (ThDP)-dependent enzymes due to a unique dehydration step in its catalytic cycle. This enzyme is crucial in the central metabolism of certain bacteria, such as Bifidobacterium breve, where it participates in the phosphorolytic cleavage of fructose 6-phosphate or xylulose 5-phosphate. This process yields aldose phosphate and acetyl phosphate. nih.govspring8.or.jp

The reaction mechanism of phosphoketolase differs significantly from other ThDP-dependent enzymes because it involves the dehydration of an intermediate. nih.gov The catalytic cycle proceeds through two key intermediates that have been structurally characterized:

α,β-dihydroxyethyl-ThDP (DHEThDP) : This is the intermediate formed before dehydration. nih.gov

2-Acetyl-ThDP (AcThDP) : This intermediate is formed after the removal of a water molecule from DHEThDP. nih.govspring8.or.jp

The subsequent step in the phosphoketolase reaction is the addition of an inorganic phosphate to the 2-acetyl-ThDP intermediate, which leads to the production of acetyl phosphate. nih.govspring8.or.jp The structural elucidation of these intermediates has provided significant insight into the precise mechanism of each step of this distinct enzymatic reaction. nih.gov

Other ThDP-Dependent Enzymes with Acyl Intermediates

Thiamine diphosphate (ThDP) is a vital cofactor for a variety of enzymes that catalyze the cleavage of carbon-carbon bonds adjacent to a carbonyl group. A common feature in the mechanism of these enzymes is the formation of a covalent intermediate between the substrate and the C2 carbon of the ThDP thiazolium ring. researchgate.net While the specific nature of the acyl intermediate can vary, several key enzymes rely on this general strategy.

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a ThDP-dependent enzyme that plays a pivotal role in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. researchgate.netpnas.orgportlandpress.com This pathway is essential for plants and microorganisms. researchgate.net The reaction catalyzed by AHAS involves the decarboxylation of a pyruvate molecule, leading to the formation of a hydroxyethyl-ThDP (HE-ThDP) carbanion/enamine intermediate. pnas.orgpnas.org This intermediate is functionally an acyl anion equivalent.

This reactive intermediate then attacks the carbonyl carbon of a second ketoacid substrate. pnas.org

If the second substrate is another molecule of pyruvate, the product is (S)-2-acetolactate. pnas.org

If the second substrate is 2-ketobutyrate, the product is (S)-2-aceto-2-hydroxybutyrate. pnas.org

The formation of this covalent adduct is central to the enzyme's carboligation function. pnas.org AHAS requires not only ThDP but also FAD and a divalent metal ion as cofactors for its activity. researchgate.net The enzyme's activity is a target for numerous commercial herbicides, which function by inhibiting this crucial biosynthetic step. pnas.orgnih.gov

Transketolase (TK) is a ubiquitous ThDP-dependent enzyme found in the pentose (B10789219) phosphate pathway. portlandpress.compnas.org It catalyzes the reversible transfer of a two-carbon ketol unit (a glycoaldehyde residue) from a ketose donor substrate to an aldose acceptor. pnas.orgnih.govcore.ac.uk

The catalytic mechanism begins with the cleavage of a carbon-carbon bond in the ketose donor, releasing an aldose product and forming a key covalent intermediate known as the α,β-dihydroxyethyl-ThDP (DHEThDP). pnas.org This DHEThDP intermediate is essentially a stabilized form of glycoaldehyde attached to the cofactor and is sometimes referred to as the glycoaldehyde-ThDP intermediate. pnas.orgmdpi.com The thiazolium ring of ThDP acts as an electron sink, stabilizing the carbanion that is formed. pnas.org In the second part of the reaction, this two-carbon unit is transferred to an aldose acceptor, creating a new ketose with an extended carbon chain. pnas.org The structure of this DHEThDP intermediate has been successfully trapped and characterized using cryocrystallography, confirming its planar enamine configuration. researchgate.netrcsb.org

Pyruvate decarboxylase (PDC) is a well-studied enzyme that catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde (B116499) and carbon dioxide, a key step in alcoholic fermentation in organisms like yeast. nih.govacs.orgscirp.orgscirp.org The catalytic cycle of PDC relies heavily on the formation of covalent intermediates with its ThDP cofactor. acs.orgnih.gov

The mechanism proceeds through the following key steps:

The reactive ylide form of ThDP performs a nucleophilic attack on the carbonyl carbon of pyruvate. acs.orgscirp.org

This attack forms a C2-α-lactyl-ThDP (LThDP) adduct. acs.orgnih.govnih.gov

This LThDP intermediate then undergoes decarboxylation (loss of CO2) to generate the crucial enamine intermediate. acs.orgscirp.orgnih.gov

Protonation of this enamine yields C2-α-hydroxyethyl-ThDP (HE-ThDP). nih.govacs.orgnih.gov

Finally, the release of acetaldehyde from HE-ThDP regenerates the active ylide form of the ThDP cofactor, completing the catalytic cycle. acs.orgscirp.org

The HE-ThDP is a central covalent intermediate in this process, representing the acetaldehyde unit attached to the cofactor prior to its release. msu.ru

Structural Biology and Enzymatic Architecture Governing 2 Acetyl Thiamine Diphosphate Reactivity

Active Site Microenvironment and ThDP Binding

The active site of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes is a meticulously organized microenvironment tailored to bind the ThDP cofactor and facilitate its catalytic activity. purdue.eduacs.org This binding is a critical first step, creating the necessary conditions for the subsequent formation and reactivity of intermediates like 2-acetyl-thiamine diphosphate. The active sites are typically located at the interface between two subunits of the enzyme, highlighting the importance of the enzyme's quaternary structure for its function. purdue.eduacs.orgembopress.orgresearchgate.net

Divalent Metal Ion Coordination (e.g., Mg2+) with Pyrophosphate Moiety

A key feature of the ThDP binding pocket is the presence of a divalent metal ion, most commonly magnesium (Mg²⁺), which plays a crucial role in anchoring the ThDP cofactor. acs.orgnih.govebi.ac.uk This metal ion coordinates with the pyrophosphate group of ThDP, effectively neutralizing its negative charge and securing it within the active site. embopress.orgresearchgate.netnih.gov This interaction is not merely structural; it also correctly orients the cofactor for catalysis. scispace.com Studies have shown that other divalent cations like Ca²⁺ and Mn²⁺ can also fulfill this role, indicating a degree of flexibility in the metal requirement, although Mg²⁺ is often considered the native cation. embopress.orgnih.govebi.ac.ukresearchgate.net The coordination involves interactions with both the phosphate (B84403) groups of ThDP and specific amino acid residues within the active site, such as asparagine and aspartate.

Role of Specific Amino Acid Residues (e.g., Glutamate (B1630785), Histidine) in ThDP Activation and Intermediate Stabilization

The activation of ThDP and the stabilization of the resulting 2-acetyl-ThDP intermediate are critically dependent on the precise positioning and chemical properties of specific amino acid residues within the active site. A highly conserved glutamate residue is of paramount importance, as it is involved in the deprotonation of the C2 atom of the thiazolium ring of ThDP, a necessary step for its activation. nih.govresearchgate.netbeilstein-journals.orgnih.gov This glutamate often works in concert with the 4'-amino group of the ThDP's pyrimidine (B1678525) ring through a proton relay system. researchgate.netacs.orgresearchgate.net

Once the substrate, such as pyruvate (B1213749), binds and reacts with the activated ThDP, forming the 2-acetyl-ThDP intermediate, other residues come into play to stabilize this transient species. Histidine residues, for example, have been shown to form hydrogen bonds with the intermediate, holding it in the correct orientation for the subsequent steps of the catalytic cycle. pnas.orgacs.org In indolepyruvate decarboxylase, a triad (B1167595) of residues—glutamate, aspartate, and histidine—is involved in binding the substrate and facilitating the decarboxylation of the ThDP-substrate adduct. acs.orgnih.gov The stereochemical control exerted by these residues is crucial for efficient catalysis. bgu.ac.ilnih.gov

Conformational Changes of ThDP (e.g., V-conformation) During Catalysis

For ThDP to be catalytically active, it must adopt a specific three-dimensional arrangement known as the "V-conformation". purdue.edunih.govpnas.orgmpg.deresearchgate.net This conformation brings the aminopyrimidine ring and the thiazolium ring of the cofactor into close proximity, which is essential for the intramolecular proton transfer that activates the C2 position of the thiazolium ring. nih.govpnas.org The enzyme's active site is structured to bind and maintain ThDP in this reactive V-conformation. purdue.edu

Subunit Interactions and Multi-enzyme Complex Assembly (e.g., E1-E2 Interface)

Many ThDP-dependent enzymes, particularly the 2-oxoacid dehydrogenase complexes, are large, multi-subunit assemblies. nih.govwikipedia.orgnih.govmdpi.com The pyruvate dehydrogenase complex (PDC), for instance, consists of multiple copies of three core enzymes: pyruvate dehydrogenase (E1), dihydrolipoamide (B1198117) acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). nih.govnih.govworldscientific.com The E2 component forms the structural core of the complex, to which the E1 and E3 components bind. nih.govwikipedia.org

Crystallographic and NMR Studies of AcThDP and Related Covalent Intermediates

The direct observation and characterization of transient intermediates like 2-acetyl-ThDP have been made possible through advanced structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netbgu.ac.ilnih.gov Cryocrystallography has allowed for the "trapping" and visualization of covalent intermediates within the enzyme's active site, providing a structural snapshot of the catalytic process. pnas.org For example, the crystal structure of the α-carbanion/enamine of (α,β-dihydroxyethyl)-ThDP, an intermediate in the transketolase reaction, has been determined, revealing the specific enzyme residues that stabilize it. pnas.org

Regulation of 2 Acetyl Thiamine Diphosphate Dependent Pathways

Covalent Modification: Phosphorylation and Dephosphorylation Mechanisms (e.g., Pyruvate (B1213749) Dehydrogenase Kinase/Phosphatase)

A primary mechanism for the regulation of enzymes that utilize 2-Acetyl-thiamine diphosphate (B83284), particularly the pyruvate dehydrogenase complex (PDC), is through reversible covalent modification. This process primarily involves the phosphorylation and dephosphorylation of the E1α subunit of the complex, a reaction cycle catalyzed by specific kinases and phosphatases. researchgate.netannualreviews.org This regulatory system is a key feature in eukaryotes. researchgate.net

The phosphorylation of the PDC is carried out by a dedicated family of four pyruvate dehydrogenase kinases (PDK1-4). abcam.com These kinases transfer a phosphate (B84403) group from ATP to specific serine residues on the E1α subunit, rendering the entire complex inactive. researchgate.netlibretexts.orgproteopedia.org Phosphorylation at any of the three identified serine sites on the E1α subunit is sufficient to inhibit the complex's activity. abcam.comresearchgate.net The four PDK isoenzymes exhibit different tissue expression patterns and specificities for these phosphorylation sites, allowing for tissue-specific regulation of glucose metabolism. abcam.comportlandpress.com For instance, PDK1 can phosphorylate all three serine sites, while PDK2, PDK3, and PDK4 target only two of them. portlandpress.comnih.gov

Conversely, the removal of these inhibitory phosphate groups is catalyzed by two pyruvate dehydrogenase phosphatases (PDP1 and PDP2), which reactivate the PDC. abcam.come-dmj.org These phosphatases exhibit different sensitivities to divalent cations; PDP1 activity is stimulated by Ca²⁺ ions, making it responsive to cellular signals that indicate a need for increased energy production, while PDP2 is less sensitive to Ca²⁺. researchgate.nete-dmj.orgfrontiersin.org The reactivation rates of the phosphorylated PDC also depend on which PDK isoenzyme initially inactivated it. portlandpress.comnih.gov For example, PDC phosphorylated by PDK2 is readily reactivated by both PDP isoforms. portlandpress.comnih.gov

This dynamic cycle of phosphorylation and dephosphorylation allows for rapid and sensitive control over the entry of pyruvate-derived acetyl-CoA into the tricarboxylic acid (TCA) cycle, directly influencing the metabolic flux that involves the 2-Acetyl-thiamine diphosphate intermediate.

Table 1: Regulation of Pyruvate Dehydrogenase Complex by Covalent Modification

Regulatory EnzymeAction on PDCEffect on PDC ActivityKey ActivatorsKey Inhibitors
Pyruvate Dehydrogenase Kinase (PDK) Phosphorylation of E1α subunitInactivationAcetyl-CoA, NADH, ATP libretexts.orge-dmj.orgPyruvate, ADP e-dmj.orgnih.gov
Pyruvate Dehydrogenase Phosphatase (PDP) Dephosphorylation of E1α subunitActivationCa²⁺, Mg²⁺ researchgate.netnih.gov-

Allosteric Regulation by Metabolic Effectors

Allosteric regulation provides an immediate, fine-tuned control over the activity of thiamine (B1217682) diphosphate (ThDP)-dependent enzymes by the binding of metabolic effectors at sites distinct from the active site. This regulation can be exerted directly on the ThDP-dependent enzyme itself or on its associated regulatory enzymes, such as PDK.

The activity of pyruvate dehydrogenase kinase (PDK) is allosterically regulated by the cell's energy status. e-dmj.org High ratios of ATP/ADP and NADH/NAD⁺, as well as high concentrations of acetyl-CoA, signal an energy-replete state and allosterically activate PDK. libretexts.orge-dmj.org This activation leads to the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC), thus downregulating the formation of this compound and its conversion to acetyl-CoA. Conversely, high concentrations of pyruvate, the substrate of the PDC, and ADP, indicating low energy charge, act as allosteric inhibitors of PDK, which prevents the inactivation of the PDC and promotes glucose oxidation. e-dmj.orgnih.gov

Some ThDP-dependent enzymes are also subject to direct allosteric activation by their substrates or other molecules. nih.gov For example, studies on phenylpyruvate decarboxylase have revealed a regulatory site where substrate binding triggers conformational changes that are relayed to the active site, enhancing catalytic efficiency. nih.gov Similarly, the α-keto acid decarboxylase from Mycobacterium tuberculosis is allosterically activated not only by α-keto acids but also by various amino acids, directly linking amino acid degradation pathways to the regulation of this ThDP-dependent enzyme. researchgate.net This mechanism of substrate activation ensures that the enzyme is most active when its substrate is abundant.

Table 2: Allosteric Regulation of the Pyruvate Dehydrogenase Complex Pathway

Effector MoleculeTarget EnzymeRegulatory EffectMetabolic Significance
ATP Pyruvate Dehydrogenase Kinase (PDK)ActivationSignals high energy charge, promotes PDC inactivation. e-dmj.org
ADP Pyruvate Dehydrogenase Kinase (PDK)InhibitionSignals low energy charge, prevents PDC inactivation. e-dmj.orgnih.gov
Pyruvate Pyruvate Dehydrogenase Kinase (PDK)InhibitionSignals substrate availability, promotes PDC activity. annualreviews.orge-dmj.org
α-Keto acids α-Keto acid decarboxylaseActivationSubstrate activation enhances enzyme efficiency. researchgate.net
Amino acids α-Keto acid decarboxylaseActivationLinks amino acid metabolism to enzyme regulation. researchgate.net

Feedback Inhibition by Products (e.g., Acetyl-CoA, NADH)

Feedback inhibition is a crucial regulatory mechanism where the end products of a metabolic pathway inhibit one of the preceding enzymes in that pathway. For pathways involving this compound, the primary products, acetyl-CoA and NADH, serve as potent feedback inhibitors of the pyruvate dehydrogenase complex (PDC). annualreviews.orgfunaab.edu.ng

This inhibition occurs through two distinct but complementary mechanisms:

Activation of PDK: As mentioned previously, high levels of acetyl-CoA and NADH also act as powerful allosteric activators of pyruvate dehydrogenase kinase (PDK). annualreviews.orglibretexts.orge-dmj.org The stimulated kinase then phosphorylates and inactivates the E1 component of the PDC. This indirect feedback loop provides a more sustained inhibition of the complex in response to an accumulation of its products.

This dual-faceted feedback regulation ensures that the production of acetyl-CoA from pyruvate is tightly controlled and responsive to the cell's immediate metabolic state. When the TCA cycle slows down, or when alternative energy sources like fatty acids are being oxidized (leading to increased acetyl-CoA and NADH), the PDC is efficiently switched off to conserve glucose. annualreviews.org

Transcriptional and Translational Regulation of ThDP-Dependent Enzymes

Long-term regulation of pathways involving this compound is achieved through the control of the synthesis of the necessary enzymes at the transcriptional and translational levels. This allows cells to adapt to prolonged changes in metabolic conditions, such as diet, hormonal signals, or oxygen availability.

The expression of the pyruvate dehydrogenase kinase (PDK) isoenzymes is under tight transcriptional control. For example, during periods of starvation or on a high-fat diet, the expression of PDK4 is significantly increased in tissues like skeletal muscle, heart, and liver. abcam.com This upregulation leads to the inhibition of the pyruvate dehydrogenase complex (PDC), which spares glucose and gluconeogenic precursors for use by the brain. wikipedia.org Conversely, insulin (B600854) acts to suppress PDK4 gene expression. abcam.com Hypoxic conditions also induce the expression of PDK1 through the action of the transcription factor HIF-1α (hypoxia-inducible factor-1α), which is a key component of the metabolic switch from oxidative phosphorylation to glycolysis observed in cancer cells (the Warburg effect). abcam.come-dmj.org

The synthesis of thiamine diphosphate (ThDP) itself and the enzymes that use it as a cofactor can also be coordinately regulated. In the yeast Saccharomyces cerevisiae, the expression of genes involved in thiamine biosynthesis (THI genes) is controlled by the intracellular concentration of thiamine. nih.gov Interestingly, the expression of some ThDP-dependent enzymes, such as one of the pyruvate decarboxylase isoforms, is also repressed by thiamine, and a common regulatory protein, Pdc2p, is required for the high-level expression of both THI and PDC genes, suggesting a coordinated regulatory network. nih.gov Studies have also shown that oxidative stress can lead to the upregulation of genes involved in thiamine biosynthesis and transport, indicating a link between cellular stress responses and the regulation of ThDP-dependent pathways. nih.gov Furthermore, the transcriptional regulator p53 has been implicated in controlling genes that code for ThDP-dependent enzymes, linking metabolic regulation to cell cycle control and stress responses. researchgate.net

Evolutionary and Comparative Enzymology of Acthdp Generating Enzymes

Conserved Sequence Motifs and Structural Homology Among ThDP-Dependent Enzyme Superfamilies

ThDP-dependent enzymes, despite their functional diversity, exhibit remarkable structural conservation, pointing to a divergent evolution from a common ancestor. d-nb.info All members of this vast class of proteins are characterized by the presence of two core domains essential for binding and activating the ThDP cofactor: the pyrophosphate (PP) domain and the pyrimidine (B1678525) (PYR) domain. nih.gov

The PP domain contains the highly conserved ThDP-binding motif, often characterized by the canonical GDG(X)24-27N sequence. digitellinc.comresearchgate.net The glycine-rich region forms a tight turn that, along with the conserved asparagine, is crucial for anchoring the pyrophosphate moiety of ThDP, typically via coordination with a magnesium ion (Mg²⁺). researchgate.net The PYR domain, on the other hand, harbors a highly conserved glutamate (B1630785) residue that plays a pivotal role in activating the cofactor by facilitating the deprotonation of the C2 atom of the thiazolium ring, a necessary step for catalysis. nih.gov

A deeper analysis reveals that the entire ThDP-binding fold is constructed from a repeating helix-turn-strand structural motif. nih.gov The catalytically vital domains are composed of a conserved architecture of these repeats. nih.gov For instance, the canonical ThDP-binding sequence is consistently the fourth repeat in the PP domain, while the essential catalytic glutamate is located in the second repeat of the PYR domain. nih.gov

Table 1: Conserved Motifs and Domains in ThDP-Dependent Enzymes

FeatureDescriptionKey Residues/SequenceFunction
PYR Domain Pyrimidine-binding domainConserved Glutamate (E)Activates ThDP by promoting C2 deprotonation.
PP Domain Pyrophosphate-binding domainGDG(X)24-27NBinds the pyrophosphate moiety of ThDP via a Mg²⁺ ion.
ThDP-binding Fold Overall structural unit for cofactor bindingRepeating helix-turn-strand motifsForms the scaffold for the PYR and PP domains.
Active Site Catalytic pocketLocated at subunit interfacesBrings together residues from different subunits for catalysis.

Phylogenetic Relationships and Divergence of Reaction Specificities

Phylogenetic analyses of ThDP-dependent enzymes have provided a framework for understanding their evolutionary history and the diversification of their catalytic functions. nih.gov These enzymes are classified into several superfamilies, including decarboxylases, transketolases, and oxidoreductases, based on their reaction types and domain arrangements. d-nb.infoharvard.edu The evolutionary pathway suggests that the diversity in structure and function arose from key events like domain recruitment, gene duplication, fusion, and rearrangement. harvard.edu

The ancestral ThDP-dependent enzyme is hypothesized to have been a simpler protein, with the modern, more complex enzymes evolving through the fusion of separate PP and PYR domains. digitellinc.com Sulfopyruvate decarboxylase (SPDC), which exists as a heterotetramer of separate PP and PYR domain-containing subunits, is considered to be a living fossil, representing an early stage in this evolutionary trajectory. digitellinc.com

The divergence of reaction specificities is a direct consequence of the modifications in the active site architecture. While the core machinery for ThDP binding and activation is conserved, the residues lining the substrate-binding pocket have varied significantly, allowing for the accommodation of different substrates. energy.gov For example, the evolution of pyruvate (B1213749) decarboxylase (PDC), which catalyzes the non-oxidative decarboxylation of pyruvate to form acetaldehyde (B116499), involved the development of an active site that stabilizes the lactyl-ThDP intermediate and facilitates the release of CO₂. In contrast, the active site of the E1 component of the pyruvate dehydrogenase (PDH) complex, while also processing pyruvate, has evolved to channel the resulting "active acetaldehyde" (hydroxyethyl-ThDP) towards an oxidative reaction with a lipoamide (B1675559) cofactor, ultimately forming acetyl-CoA. nih.gov This divergence prevents the premature release of acetaldehyde. nih.gov

The formation of 2-acetyl-thiamine diphosphate (B83284) specifically occurs in enzymes like pyruvate oxidase, which catalyzes the oxidative decarboxylation of pyruvate. Here, the hydroxyethyl-ThDP intermediate is oxidized to AcThDP before the acetyl group is transferred to a final acceptor, such as phosphate (B84403), to form acetyl-phosphate. researchgate.net The evolutionary path to this specific reactivity involved acquiring an additional flavin adenine (B156593) dinucleotide (FAD)-binding domain, which is absent in simple decarboxylases like PDC, to facilitate the oxidation step. frontiersin.org

Table 2: Evolutionary Divergence in AcThDP-Related Enzyme Families

Enzyme SuperfamilyRepresentative Enzyme(s)Key ReactionEvolutionary Innovation for Divergence
Decarboxylases Pyruvate Decarboxylase (PDC)Pyruvate → Acetaldehyde + CO₂Active site tailored for non-oxidative decarboxylation and release of aldehyde.
Oxidoreductases Pyruvate Dehydrogenase (E1), Pyruvate OxidasePyruvate → Acetyl-CoA or Acetyl-PhosphateRecruitment of additional domains (e.g., FAD-binding) for oxidation of the hydroxyethyl-ThDP intermediate.
Transketolases Transketolase (TK)Ketose + Aldose → New Ketose + New AldoseActive site evolved to bind sugar phosphates and facilitate ketol transfer.

Diversity and Promiscuity of Substrate Utilization Across Different Organisms

The substrate specificity of ThDP-dependent enzymes is not absolute; many exhibit a degree of promiscuity, accepting a range of substrates beyond their primary physiological one. This promiscuity is a key driver of evolutionary innovation and has been harnessed for biocatalytic applications. researchgate.net The diversity in substrate utilization is evident across different organisms and within enzyme families.

For instance, in Saccharomyces cerevisiae, there are five genes encoding proteins with homology to 2-oxo-acid decarboxylases. nih.gov While Pdc1, Pdc5, and Pdc6 are primarily pyruvate decarboxylases, they can also process other linear 2-oxo acids like 2-oxobutanoate (B1229078) and 2-oxopentanoate. nih.gov Another isoenzyme, Aro10, displays a much broader substrate specificity, with a high affinity for branched-chain and aromatic 2-oxo acids. nih.gov This demonstrates how, within a single organism, gene duplication and divergence have led to a panel of enzymes with varied substrate preferences to fulfill different metabolic roles.

The pyruvate dehydrogenase E1 subunit from Escherichia coli (EcPDH E1), which naturally processes pyruvate to form hydroxyethyl-ThDP that is then oxidized, also shows an inherent promiscuity towards 2-oxobutyrate. nih.gov This ability to accept alternative aliphatic ketoacids is attributed to a wider substrate channel, which evolved to accommodate a bulky lipoate moiety as its natural acceptor substrate. nih.gov

Furthermore, some ThDP-dependent enzymes from bacteria have been found to accept an extended range of donor substrates, including functionalized chiral α-keto acids with chain lengths from C4 to C8. d-nb.info This broadens the scope of acyl-ThDP intermediates that can be generated, moving beyond the simple acetyl group derived from pyruvate. The substrate promiscuity of these enzymes, such as ErwE, MMAR_2332, and MyGE, shows significant differences, highlighting their distinct evolutionary tuning. d-nb.info

This inherent plasticity has been exploited through directed evolution to alter and enhance the substrate specificity of enzymes like transketolase, modifying them to accept non-natural substrates such as aliphatic aldehydes. researchgate.netnih.gov The ability to accept a variety of α-keto acids as donor substrates is fundamental to the diversity of reactions catalyzed by this enzyme superfamily, as the initial formation of the corresponding 2-acyl-thiamine diphosphate intermediate is the gateway to subsequent carboligation or cleavage reactions. digitellinc.com

Table 3: Examples of Substrate Diversity in AcThDP-Generating and Related Enzymes

EnzymeOrganismPhysiological SubstratePromiscuous/Alternative Substrates
Pyruvate Decarboxylase (PDC1, 5, 6) Saccharomyces cerevisiaePyruvate2-Oxobutanoate, 2-Oxopentanoate, Branched-chain 2-oxo acids
Aro10 Saccharomyces cerevisiaePhenylpyruvateBranched-chain and sulfur-containing 2-oxo acids
Pyruvate Dehydrogenase E1 (EcPDH E1) Escherichia coliPyruvate2-Oxobutyrate
ErwE, MMAR_2332, MyGE BacteriaVariousLong-chain and functionalized 2-oxo acids (C4-C8)
Transketolase (engineered) Escherichia coliD-Xylulose-5-phosphatePropionaldehyde, other non-natural aldehydes

Advanced Methodologies for Studying 2 Acetyl Thiamine Diphosphate in Research

Kinetic Analysis of Partial Reactions and Overall Turnover

Transient kinetic analysis, often using rapid-scan stopped-flow spectrophotometry, allows for the real-time observation and quantification of intermediates. uni-goettingen.descispace.com In the phosphoketolase reaction, a distinct UV-Vis absorbance signal associated with the 2-Acetyl-ThDP intermediate was identified, enabling a detailed kinetic analysis of its formation and consumption. uni-goettingen.de This study revealed that the rate of the enol-keto tautomerization of 2-Acetyl-ThDP is significantly increased by the presence of its acceptor substrate, inorganic phosphate (B84403), suggesting phosphate acts as a substrate catalyst in this step. uni-goettingen.de

Table 1: Kinetic Parameters for Partial and Overall Reactions in Pyruvate (B1213749) Oxidase (POX)
Reaction/ConditionMeasured Rate Constant (s⁻¹)Reference
H/D exchange at C2 of free ThDP1 x 10⁻⁶ d-nb.info
H/D exchange in Apoenzyme-ThDP complex1 x 10⁻² nih.govuni-konstanz.de
H/D exchange in POX Holoenzyme20 nih.govuni-konstanz.de
Overall turnover (kcat) in H₂O₂ assay9.4 d-nb.info
Overall turnover (kcat) in DCPIP assay21 d-nb.info

Design and Application of ThDP Analogs and Substrate Analogs as Mechanistic Probes and Inhibitors

The synthesis and application of ThDP and substrate analogs are powerful tools for elucidating the catalytic mechanism of ThDP-dependent enzymes. nih.gov These molecules act as probes to study cofactor binding, identify the roles of specific functional groups, trap reaction intermediates, and serve as potent inhibitors. nih.govresearchgate.net

ThDP analogs are often designed by modifying the thiazolium, pyrimidine (B1678525), or pyrophosphate moieties of the natural coenzyme. nih.govnih.gov A common strategy involves replacing the positively charged thiazolium ring with a neutral aromatic ring, such as triazole or thiazole, to create inhibitors that can passively diffuse into cells. researchgate.netchemrxiv.orgchemrxiv.org These analogs often act as competitive inhibitors with respect to ThDP. chemrxiv.org For example, a series of triazole-based thiamine (B1217682) analogs demonstrated broad-spectrum inhibition against several ThDP-dependent enzymes. chemrxiv.orgacs.org Another approach involves modifying the aminopyrimidine ring, such as using deaza analogs, which has helped to establish the critical catalytic role of the N1′ atom and the N4′-amino group. nih.gov

Substrate analogs are designed to mimic the natural substrates of the enzyme. They can be used to trap specific intermediates or to act as dead-end inhibitors, which are useful in kinetic studies to determine the order of substrate binding. acs.org For example, methyl succinylphosphonate, an analog of α-ketoglutarate, was used as a dead-end inhibitor in concert with a synthetic isochorismate analog to demonstrate that the enzyme MenD follows a ping-pong kinetic mechanism. acs.org Chromophoric substrate analogs, such as (E)-2-oxo-4-(pyridine-3-yl)-3-butenoic acid (3-PKB), have been instrumental in observing the formation rates of important intermediates like the pre-decarboxylation adduct and the enamine, which are often difficult to detect with natural substrates. nih.gov

Table 2: Examples of ThDP and Substrate Analogs and Their Applications
Analog TypeExampleEnzyme(s) StudiedApplication/FindingReference
ThDP Analog (Ring Swap)Triazole-based thiamine analogsPDH E1, OGDH E1, PDC, POAct as ThDP-competitive inhibitors; broad-spectrum activity. chemrxiv.orgacs.org
ThDP Analog (Ring Modification)Deaza-ThDP analogsVarious ThDP enzymesDemonstrated the essential catalytic role of the aminopyrimidine N1' and N4' groups. nih.gov
Substrate Analog (Dead-end Inhibitor)Methyl succinylphosphonateMenDUsed to establish a ping-pong kinetic mechanism. acs.org
Substrate Analog (Chromophoric)(E)-2-oxo-4(pyridine-3-yl)-3-butenoic acid (3-PKB)YPDC, BFDC, BALAllowed spectroscopic observation and rate determination of pre-decarboxylation and enamine intermediates. nih.gov
Intermediate AnalogAcetylphosphinate (AcP⁻)YPDCUsed to mimic the C2α-lactylThDP intermediate and study the Michaelis-Menten complex. nih.govpnas.org

Spectroscopic Techniques for Intermediate Characterization (e.g., EPR)

Direct spectroscopic detection provides powerful evidence for the existence of transient enzyme-bound intermediates and allows for the study of their formation and decay over time. acs.org Various spectroscopic methods are employed to characterize the intermediates, including 2-Acetyl-ThDP, that form during the catalytic cycle of ThDP-dependent enzymes.

Circular Dichroism (CD) spectroscopy is particularly valuable because all ThDP-bound intermediates exist in a chiral environment due to the conserved "V" conformation of the cofactor, making them CD-active. pnas.org This technique has been crucial in identifying the different ionization and tautomeric states of the cofactor's aminopyrimidine ring during catalysis. nih.govpnas.org Studies have shown that intermediates with sp3-hybridized C2α substituents tend to exist in the 1′,4′-iminopyrimidine (IP) tautomer form, while those with sp2-hybridized C2α substituents, such as 2-Acetyl-ThDP, are in the 4'-aminopyrimidine (AP) or its protonated (APH+) form. pnas.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can be used to directly detect and quantify key covalent intermediates during catalysis, provided they accumulate to sufficient concentrations. nih.gov This method allows for the determination of microscopic rate constants for individual catalytic steps. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is the technique of choice for studying radical intermediates. In the reaction mechanism of enzymes like pyruvate:ferredoxin oxidoreductase, a hydroxyethylidene-ThDP (HE-ThDP) radical is formed as a precursor to the acetylated intermediate. nih.gov By using isotopically labeled substrates (e.g., [¹³C]pyruvate) and cofactors (e.g., [¹⁵N]ThDP), EPR can provide detailed information about the electronic structure and geometry of the radical. nih.govcapes.gov.br Analysis of the g-values and hyperfine splittings in EPR spectra has confirmed that the intermediate is a planar π-radical with spin density delocalized onto the thiazolium sulfur and nitrogen atoms. nih.gov

Table 3: EPR Parameters for the HE-ThDP Radical Intermediate in Pyruvate:Ferredoxin Oxidoreductase
ParameterValueInterpretationReference
g-values (rhombic)gₓ = 2.0079, gᵧ = 2.0053, g₂ = 2.0021Anisotropy indicates significant spin density on the thiazolium sulfur atom. nih.gov
¹⁵N Hyperfine Interaction|A⊥| = 2G, |A‖| = 18GConfirms spin delocalization onto the thiazolium nitrogen atom. nih.gov
¹³C Hyperfine Splitting (from C2 of pyruvate)Consistent with a model where the pyruvate-derived oxygen atom forms a hydrogen bond.Provides information on the local environment and structure of the radical. nih.gov

Computational Chemistry Approaches for Elucidating Reaction Pathways

Computational chemistry has become an indispensable tool for investigating the detailed reaction mechanisms of ThDP-dependent enzymes. These methods complement experimental data by providing atomic-level insights into transition states, reaction intermediates, and the roles of active site residues that are often inaccessible through experimental means alone. frontiersin.org

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a more comprehensive approach by treating the reactive core of the active site (e.g., the cofactor and substrate) with a high level of quantum mechanics, while the surrounding protein and solvent are modeled using classical molecular mechanics. acs.org This methodology has been applied to enzymes like transketolase to propose new mechanistic routes for ThDP activation, suggesting, for instance, that proton abstraction from the C2 atom is an intermolecular process mediated by an active site residue and a water molecule, rather than the previously assumed intramolecular transfer. acs.org

Implications of Dysregulation of 2 Acetyl Thiamine Diphosphate Dependent Pathways

Biochemical Consequences of Impaired ThDP-Dependent Enzyme Function

Thiamine (B1217682) diphosphate (B83284) (ThDP) is an essential coenzyme for a critical class of enzymes that catalyze the decarboxylation of α-keto acids and the transfer of acyl groups. nih.gov The transient formation of intermediates, such as 2-Acetyl-thiamine diphosphate (in the case of pyruvate (B1213749) decarboxylation), is a hallmark of their catalytic mechanism. Impairment in the function of these enzymes, whether due to thiamine deficiency, genetic defects, or inhibition, leads to a cascade of severe biochemical consequences. frontiersin.org

The primary enzymes affected are the pyruvate dehydrogenase complex (PDH), the α-ketoglutarate dehydrogenase complex (α-KGDH), and transketolase (TK). nih.govmdpi.com

Pyruvate Dehydrogenase Complex (PDH): A critical gatekeeper of aerobic metabolism, PDH converts pyruvate, the end product of glycolysis, into acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle. mdpi.com Impaired PDH function leads to a bottleneck in glucose oxidation, resulting in decreased production of acetyl-CoA and consequently, reduced ATP synthesis through oxidative phosphorylation. mdpi.com This forces cells to rely on anaerobic glycolysis, leading to the accumulation of lactate. mdpi.com Furthermore, since acetyl-CoA is a precursor for the synthesis of the neurotransmitter acetylcholine, PDH dysfunction can impair cholinergic signaling. mdpi.com

α-Ketoglutarate Dehydrogenase Complex (α-KGDH): This multienzyme complex catalyzes a key rate-limiting step in the TCA cycle, converting α-ketoglutarate to succinyl-CoA. mdpi.com Its impairment disrupts the TCA cycle, further compromising cellular energy production. frontiersin.org The accumulation of α-ketoglutarate can also affect the balance of neurotransmitters, as it is a precursor for glutamate (B1630785) and GABA. mdpi.com

Transketolase (TK): A central enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), TK is vital for the production of ribose-5-phosphate (B1218738) and NADPH. mdpi.compnas.org Ribose-5-phosphate is essential for the synthesis of nucleotides and nucleic acids, while NADPH is a critical reducing equivalent for antioxidant defense systems (e.g., glutathione (B108866) recycling) and anabolic pathways. mdpi.compnas.org Impaired TK activity compromises the cell's ability to combat oxidative stress and to synthesize DNA and RNA. mdpi.com

Table 1: Key ThDP-Dependent Enzymes and Consequences of Their Impairment

Enzyme Pathway Core Function Biochemical Consequence of Impairment
Pyruvate Dehydrogenase (PDH) Glycolysis/TCA Cycle Link Converts Pyruvate to Acetyl-CoA Decreased ATP, Lactic Acidosis, Impaired Acetylcholine Synthesis mdpi.com
α-Ketoglutarate Dehydrogenase (α-KGDH) TCA Cycle Converts α-Ketoglutarate to Succinyl-CoA Disrupted TCA Cycle, Reduced ATP, Altered Neurotransmitter (Glutamate, GABA) Levels mdpi.comfrontiersin.org

| Transketolase (TK) | Pentose Phosphate Pathway (PPP) | Interconversion of Sugars, Produces Precursors for Nucleotides and NADPH | Reduced NADPH Production (Increased Oxidative Stress), Impaired Nucleotide Synthesis mdpi.compnas.org |

Metabolic Reprogramming in Cellular Stress Conditions and Bioenergetic Perturbations

Cells under stress, such as oxidative stress or nutrient deprivation, undergo significant metabolic reprogramming to maintain viability and function. Dysregulation of pathways involving this compound is both a cause and a consequence of these adaptive responses.

A primary link between ThDP-dependent pathways and cellular stress is oxidative balance. Thiamine deficiency and the resulting impairment of TK activity lead to a reduction in NADPH, a crucial molecule for regenerating the antioxidant glutathione, thereby increasing cellular vulnerability to reactive oxygen species (ROS). mdpi.compnas.org Conversely, oxidative stress itself can damage ThDP-dependent enzymes, creating a vicious cycle of metabolic and oxidative disruption. nih.gov Studies have shown that under conditions of oxidative stress, organisms may upregulate the expression of genes involved in thiamine biosynthesis and transport, highlighting the critical role of this vitamin in stress resistance. nih.gov

In the context of cancer, metabolic reprogramming is a well-established hallmark. pnas.org Many cancer cells exhibit the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. pnas.org This metabolic shift is often coupled with an upregulation of the pentose phosphate pathway. pnas.org In this scenario, ThDP-dependent enzymes, particularly transketolase, play a pivotal role by channeling glycolytic intermediates into the PPP to generate NADPH for antioxidant defense and ribose-5-phosphate for rapid cell proliferation. pnas.org This reliance makes TKT a potential target for cancer therapy.

Furthermore, thiamine status can influence inflammatory processes. For instance, the activation of different microglia phenotypes is metabolically distinct; anti-inflammatory M2 microglia depend on oxidative phosphorylation. mdpi.com A thiamine deficiency, by impairing the conversion of pyruvate to acetyl-CoA and thus hindering aerobic respiration, could interfere with the ability of microglia to adopt this anti-inflammatory state. mdpi.com

Table 2: Metabolic Reprogramming in Response to Cellular Stress

Stress Condition Key Affected Pathway(s) Metabolic Shift Consequence
Oxidative Stress Pentose Phosphate Pathway (PPP) Upregulation of thiamine biosynthesis/transport nih.gov Increased NADPH production to counteract ROS pnas.orgcellmolbiol.org
Cancer (Warburg Effect) Glycolysis, PPP Increased glucose uptake and flux through PPP pnas.orgcancerbiomed.org Generation of NADPH for antioxidant defense and ribose-5-phosphate for proliferation pnas.org

| Neuroinflammation | TCA Cycle, Oxidative Phosphorylation | Impaired aerobic respiration due to lack of Acetyl-CoA | Potential skewing of microglia towards a pro-inflammatory phenotype mdpi.com |

Enzyme-Specific Intervention Strategies Based on Mechanistic Understanding

The central role of ThDP-dependent enzymes in metabolism makes them compelling targets for therapeutic intervention in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.govresearchgate.net A detailed mechanistic understanding of how these enzymes bind ThDP and catalyze reactions involving intermediates like this compound is fundamental to developing selective and effective drugs.

Intervention strategies can be broadly categorized:

Active Site-Directed Inhibitors: A common strategy involves designing molecules that mimic the substrate, the coenzyme, or the catalytic intermediates formed during the reaction. nih.govresearchgate.net For example, phosphonate (B1237965) analogs of 2-oxo acids have been developed as selective inhibitors that mimic the enzyme-specific catalytic intermediates, allowing for the targeted inhibition of a particular ThDP-dependent enzyme. nih.govresearchgate.net This selectivity is a significant advantage over less specific inhibitors like oxythiamine (B85929), which can affect multiple ThDP-dependent enzymes. nih.gov

Thiamine Analogs: Synthetic analogs of thiamine, such as oxythiamine and pyrithiamine, have long been used in research to induce a state of thiamine deficiency and study the function of ThDP-dependent enzymes. researchgate.net These compounds are converted in vivo to their diphosphate forms, which then bind to the active sites of ThDP-dependent enzymes and act as inhibitors. researchgate.net While valuable as research tools, their lack of selectivity can be a limitation for therapeutic applications. nih.gov

Targeting Cofactor Binding: The unique structural features of the ThDP binding site in different enzymes offer another avenue for inhibitor design. By understanding the specific amino acid residues and structural motifs involved in coenzyme binding, it is possible to develop compounds that interfere with this interaction in a highly specific manner. science.gov

The development of such specific inhibitors is crucial for translating our understanding of ThDP-dependent pathways into effective treatments. Selective targeting could allow for the modulation of metabolic pathways in cancer cells, the correction of metabolic deficits in neurodegenerative diseases, or the disruption of essential metabolic pathways in pathogenic microorganisms. nih.govresearchgate.net

Table 3: Intervention Strategies Targeting ThDP-Dependent Enzymes

Strategy Mechanism of Action Example Compound(s) Potential Application
Intermediate Mimics Selectively inhibit specific enzymes by mimicking catalytic intermediates. nih.govresearchgate.net Phosphonate analogs of 2-oxo acids Cancer, Neuroprotection, Herbicides, Antibiotics nih.gov
Thiamine Analogs Compete with ThDP for binding to the enzyme active site, leading to broad inhibition. nih.govresearchgate.net Oxythiamine, Pyrithiamine Research models of thiamine deficiency nih.govresearchgate.net

| Cofactor Binding Interference | Block the binding of ThDP to the apoenzyme, preventing enzyme activation. science.gov | (Under development based on structural biology) | Targeted therapy for diseases with aberrant enzyme activity |

Q & A

Q. What experimental approaches are recommended for identifying active-site residues interacting with 2-Acetyl-ThDP in enzymes?

To identify critical residues, combine computational tools (e.g., protein-ligand interaction profiler servers) with mutagenesis studies. Computational analysis reveals hydrogen bonding, salt bridges, and hydrophobic interactions (e.g., VAL80, HIS82, LYS289, and PHE398 in Bacillus subtilis DXS). Validate predictions via site-directed mutagenesis and kinetic assays to assess changes in cofactor binding or catalytic activity .

Q. How can researchers quantify 2-Acetyl-ThDP levels in enzymatic assays?

Fluorometric or spectrophotometric assays optimized for ThDP derivatives are suitable. For example, adapt protocols from DHAP assay kits (fluorometric detection) by replacing DHAP-specific reagents with 2-Acetyl-ThDP analogs. Ensure proper sample preparation to avoid cross-contamination, and validate with standard curves. Use high-performance liquid chromatography (HPLC) for absolute quantification, as demonstrated in studies analyzing thiamine metabolites in blood .

Q. What structural features of ThDP-dependent enzymes are critical for 2-Acetyl-ThDP binding?

Key features include:

  • A hydrophobic pocket for the pyrimidine ring (e.g., in transketolase).
  • A Ca²⁺-coordinated diphosphate-binding site at the N-terminal domain interface.
  • Active-site glutamate residues that stabilize the 4′-amino group, facilitating C2 deprotonation. These features are conserved across ThDP-dependent enzymes but may vary in 2-Acetyl-ThDP-specific systems .

Advanced Research Questions

Q. How do solution-state and crystal-state structures of ThDP-dependent enzymes differ, and what implications does this have for studying 2-Acetyl-ThDP catalysis?

Solution scattering (e.g., synchrotron x-ray) reveals flexibility in subunit arrangements, which is often constrained in crystal structures. For enzymes like pyruvate decarboxylase, solution-state conformers show root mean square displacements up to 1.53 nm compared to crystal structures. This dynamic behavior impacts substrate access and cofactor activation, necessitating complementary techniques (e.g., NMR, cryo-EM) to capture functional states relevant to 2-Acetyl-ThDP binding .

Q. What non-canonical roles does 2-Acetyl-ThDP play in cellular stress responses?

Thiamine derivatives, including 2-Acetyl-ThDP, may mitigate oxidative stress by reducing reactive oxygen species (ROS) production. For example, exogenous thiamine in yeast decreases mitochondrial Mn-superoxide dismutase transcripts and protein oxidation under H₂O₂ stress. Investigate via transcriptomics (stress marker analysis) and redox assays (e.g., thiobarbituric acid-reactive substances) to distinguish cofactor-dependent and independent mechanisms .

Q. How can computational modeling resolve contradictions in proposed 2-Acetyl-ThDP activation mechanisms?

Quantum mechanics/molecular mechanics (QM/MM) simulations can test competing hypotheses (e.g., concerted vs. stepwise deprotonation). For instance, NMR and deuterium exchange studies in pyruvate decarboxylase ruled out a C2 carbanion intermediate, favoring glutamate-mediated proton transfer. Validate computational predictions with kinetic isotope effects or pH-rate profiles .

Methodological Considerations

  • Cross-Validation of Structural Data : Pair crystallography with solution scattering or hydrogen-deuterium exchange mass spectrometry to account for conformational dynamics .
  • Assay Optimization : Include internal controls (e.g., ThDP analogs) to distinguish 2-Acetyl-ThDP-specific signals from background noise in fluorometric assays .
  • Ethical Reporting : Disclose limitations of homology models when extrapolating active-site residues from related enzymes to 2-Acetyl-ThDP systems .

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